molecular formula C10H13NO3 B6178129 3-[2-(1-methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid CAS No. 1889399-89-6

3-[2-(1-methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid

Cat. No.: B6178129
CAS No.: 1889399-89-6
M. Wt: 195.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1-methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol. This compound is characterized by its unique structure, which includes a 1-methylcyclopropyl group attached to an oxazol-5-yl ring, further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1-methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid typically involves multiple steps, starting with the formation of the 1-methylcyclopropyl group. This can be achieved through the reaction of cyclopropane with a suitable methylating agent under controlled conditions. The oxazol-5-yl ring is then constructed through a cyclization reaction involving the appropriate precursors, such as a β-keto ester and an amine. Finally, the propanoic acid group is introduced through a carboxylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(1-methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable nucleophile.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

3-[2-(1-methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism by which 3-[2-(1-methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The oxazol-5-yl ring and the propanoic acid group play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-[2-(1-methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid can be compared with other similar compounds, such as 2-(1-methylcyclopropyl)acetic acid and 1-methyl-3-(2-methylcyclopropyl)cyclopropene. While these compounds share structural similarities, this compound is unique in its combination of the oxazol-5-yl ring and the propanoic acid group, which imparts distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

1889399-89-6

Molecular Formula

C10H13NO3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.